molecular formula C9H9F3O3S B8710478 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol

2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B8710478
M. Wt: 254.23 g/mol
InChI Key: WQSIXMLTPURSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with a unique structure that includes a trifluoromethyl group, a methylsulfonyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction, where a suitable benzyl alcohol derivative is reacted with trifluoromethyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl and methylsulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the benzyl ring.

Scientific Research Applications

2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the methylsulfonyl group.

    4-Methyl-α,α-bis(trifluoromethyl)benzyl Alcohol: Contains an additional trifluoromethyl group, leading to different chemical properties.

Uniqueness

2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H9F3O3S

Molecular Weight

254.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3

InChI Key

WQSIXMLTPURSJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In THF (10.0 mL) was dissolved 4-(methylsulfonyl)benzaldehyde (500 mg, 2.71 mmol). To the solution were added (trifluoromethyl)trimethylsilane (0.602 mL, 4.07 mmol) and tetrabutylammonium fluoride (1.0 mol/L solution in THF, 0.136 mL, 0.136 mmol), and the mixture was stirred at room temperature for 1 hour. To the mixture was added 1 mol/L hydrochloric acid and the mixture was stirred at room temperature for 5 minutes. A saturated aqueous sodium bicarbonate solution was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 2,2,2-trifluoro-1-(4-(methylsulfonyl)phenyl)ethanol (454 mg, 66% yield).
Quantity
0.602 mL
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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